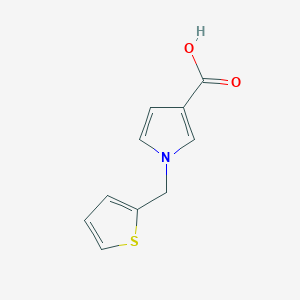

1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRIKLGYYCEYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in the biological system.

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a thiophenyl group and a carboxylic acid moiety, contributing to its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrrole derivatives against a range of Gram-positive and Gram-negative bacteria, revealing that these compounds possess significant antibacterial and antifungal activities. The presence of the heterocyclic ring was crucial for this activity, with enhanced effects observed when additional functional groups were introduced .

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 3.12 |

| Escherichia coli | Antibacterial | 12.5 |

| Candida albicans | Antifungal | 10.0 |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro studies assessed the neuroprotective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), showing that the compound could inhibit apoptosis by reducing lipid peroxidation . This suggests potential applications in neurodegenerative diseases.

Cellular Pathways

The mechanisms underlying the biological activities of this compound involve modulation of various cellular pathways:

- Apoptosis Induction : The compound influences the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, leading to cell death in cancer cells .

- Inhibition of Enzymatic Activity : It has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells .

Case Studies and Experimental Findings

- Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, treatment with pyrrole derivatives resulted in significant apoptosis induction. The compound's ability to downregulate matrix metalloproteinase (MMP-2) was linked to reduced cell migration and invasion .

- Neuroprotection : In models of Parkinson's disease, the compound exhibited protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds, including 1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid, exhibit significant antimicrobial activity. Research has shown that modifications to the pyrrole structure can enhance efficacy against various bacterial strains, including Pseudomonas aeruginosa, which poses a major threat to patients with cystic fibrosis due to its resistance to many antibiotics .

Antituberculosis Activity

A series of pyrrole derivatives have been developed based on this compound to target Mycobacterium tuberculosis. Notably, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 5 µM, indicating strong potential for further development as antituberculosis agents .

Drug Design and Development

Fragment-Based Drug Discovery

The compound has been utilized in fragment-based drug discovery approaches targeting essential bacterial enzymes like MurB involved in cell wall biosynthesis. This method has led to the identification of several promising fragments that bind effectively to the target enzyme, suggesting that derivatives of this compound could serve as scaffolds for developing new antibiotics .

Lead Compound Development

The structural features of this compound allow for modifications that can enhance bioactivity and selectivity. For instance, researchers have synthesized various analogues and assessed their binding affinities and biological activities. The optimization of these compounds is crucial for developing lead candidates for clinical trials .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene-containing compounds have made them attractive for applications in organic electronics. The incorporation of this compound into polymer matrices has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and enhance device performance .

Agricultural Chemistry

Pesticide Development

There is ongoing research into the use of pyrrole derivatives as potential pesticide agents. The structural characteristics of this compound may confer herbicidal or insecticidal properties, making it a candidate for further exploration in crop protection strategies .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

Position and Nature of Substituents

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 72078-42-3) Structure: Thiophene-3-yl at pyrrole-5, carboxylic acid at pyrrole-2. Key Differences: The shifted thiophene substitution (position 5 vs. 1) and carboxylic acid position alter electronic distribution.

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Structure : Chlorophenyl at pyrrole-1, methyl groups at 2 and 5, carboxylic acid at 3.

- Key Differences : Replacement of thiophenemethyl with chlorophenyl introduces a stronger electron-withdrawing group, likely reducing electron density on the pyrrole ring. This could decrease reactivity in electrophilic substitutions compared to the target compound .

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS 31894-56-1)

- Structure : Thiophen-2-yl at pyrrole-3, ester at pyrrole-2.

- Key Differences : The ester group (vs. carboxylic acid) lowers acidity and hydrophilicity, impacting bioavailability. Thiophene at position 3 may enhance π-π stacking in crystal structures compared to the 1-position substitution in the target compound .

Core Heterocycle Modifications

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Structure: Benzimidazole core with dual thiophene substitutions. Key Differences: The benzimidazole core (vs. The dual thiophene groups may improve metabolic stability but reduce solubility .

Physicochemical Properties

*Calculated based on analogous compounds.

Preparation Methods

Hantzsch Pyrrole Synthesis and Continuous Flow Methods

A modern and efficient approach involves a one-step continuous flow synthesis starting from tert-butyl acetoacetates, amines, and α-bromoketones. This method allows direct formation of pyrrole-3-carboxylic acids by utilizing the Hantzsch pyrrole synthesis mechanism combined with in situ saponification of tert-butyl esters to the corresponding acids.

- The α-bromoketone bearing the thiophen-2-ylmethyl moiety can be used as a substrate.

- The amine component corresponds to ammonia or a substituted amine to form the pyrrole nitrogen substituent.

- The tert-butyl acetoacetate provides the 3-carboxylic acid functionality after saponification.

- The continuous flow setup enhances yield and scalability compared to batch methods, with yields reported up to 65% for related pyrrole-3-carboxylic acids.

Multi-Step Batch Synthesis via Pyrrole Formation and Subsequent Functionalization

Another route involves:

- Formation of the pyrrole ring by condensation of suitable precursors such as α-bromoacetyl derivatives with amines.

- Introduction of the thiophen-2-ylmethyl substituent via alkylation of the pyrrole nitrogen or by using thiophen-2-ylmethyl-containing starting materials.

- Purification by chromatographic methods to isolate the desired acid.

An example from supporting information in related pyrrole synthesis shows a three-step procedure involving:

- Condensation reactions to form the pyrrole core.

- Treatment with ethyl formate and acid/base catalysts to install or modify substituents.

- Use of phosphoryl chloride (POCl3) and triethylamine at low temperature to facilitate transformations leading to the carboxylic acid derivative.

- Final purification by silica gel chromatography to obtain the product in good yield (approximately 79% for similar compounds).

Detailed Experimental Procedure (Representative)

A representative synthetic sequence to prepare this compound may proceed as follows:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Mix α-bromoacetyl derivative containing thiophen-2-ylmethyl group with amine in suitable solvent | Formation of pyrrole intermediate | Crude pyrrole product |

| 2 | Treat crude residue with ethyl formate, p-toluenesulfonic acid (TsOH), and triethylamine; reflux 12 h | Installation/modification of substituents | Colourless oil intermediate |

| 3 | At 0 °C, add triethylamine and POCl3 dropwise in dichloromethane (DCM); stir 2 h; quench with saturated sodium carbonate solution | Conversion to carboxylic acid functionality | Final product after extraction and drying |

| 4 | Purify by silica gel chromatography | Isolation of pure this compound | Yield ~79% |

This procedure highlights the importance of controlled temperature, acid/base catalysis, and careful workup to achieve the target compound.

Comparative Yields and Efficiency

Research Findings and Observations

- The continuous flow synthesis offers better control over reaction parameters, leading to higher reproducibility and scalability for pyrrole-3-carboxylic acid derivatives.

- The batch multi-step method allows fine-tuning of substituents and is adaptable for different pyrrole derivatives but may be more time-consuming and labor-intensive.

- Chromatographic purification remains essential to obtain analytically pure products.

- The use of POCl3 and triethylamine at low temperature is critical for successful conversion to the carboxylic acid moiety without decomposition.

- The thiophen-2-ylmethyl substituent can be introduced either by using corresponding α-bromoacetyl precursors or by alkylation of the pyrrole nitrogen after ring formation, depending on the synthetic route chosen.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Continuous Flow Hantzsch Synthesis | tert-butyl acetoacetate, amine, α-bromoketone (thiophen-2-ylmethyl) | Microreactor, HBr for saponification | One-step pyrrole formation and ester hydrolysis | ~65 | Fast, scalable, efficient | Requires flow equipment |

| Multi-step Batch Synthesis | α-bromoacetyl derivative with thiophen-2-ylmethyl, amine | Ethyl formate, TsOH, triethylamine, POCl3 | Condensation, esterification, acid formation | ~79 | High purity, adaptable | Multi-step, longer time |

This analysis integrates data from recent synthetic reports and highlights the practical considerations for preparing this compound. The choice of method depends on available equipment, desired scale, and purity requirements. Both continuous flow and batch methods are validated routes with distinct advantages.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid?

Answer:

A common approach involves oxidation of aldehyde intermediates. For example, 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde can be oxidized using AgNO₃ in NaOH/MeOH under reflux, followed by acidification to yield the carboxylic acid derivative . Key steps include:

- Reagent optimization : Silver nitrate acts as an oxidizing agent, requiring stoichiometric control to avoid over-oxidation.

- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track reaction completion .

- Purification : Ethyl acetate extraction and drying over Na₂SO₄ are standard for isolating carboxylic acid products .

(Basic) What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions, particularly for distinguishing thiophene and pyrrole ring protons. For analogs, DMSO-d₆ is preferred for observing exchangeable protons (e.g., NH in benzimidazole derivatives) .

- Mass spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic [M+H]⁺ peaks observed for related pyrrole-carboxylic acids .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles (e.g., thiophene-pyrrole dihedral angles of ~36–39°) and identifies crystallographic disorder, as seen in benzimidazole analogs .

(Advanced) How can crystallographic disorder in the compound’s structure be resolved?

Answer:

Disorder, such as mixed occupancy of thiophene isomers (e.g., 6.0% minor isomer in benzimidazole derivatives ), is addressed via:

- SHELX refinement : Use PART commands in SHELXL to model partial occupancy of disordered moieties. Refinement against high-resolution data (<1.0 Å) improves accuracy .

- Thermal parameter analysis : Anisotropic displacement parameters (ADPs) help distinguish static disorder from dynamic motion .

- Validation tools : Mercury’s Packing Similarity module compares unit-cell packing to identify atypical features .

(Advanced) How can intermolecular interactions in the crystal lattice be systematically analyzed?

Answer:

- Mercury’s Materials Module : Customizable searches for C–H···N and C–H···π interactions (common in thiophene/pyrrole systems) . For example, parallel [100] chains linked via weak hydrogen bonds were observed in benzimidazole analogs .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. van der Waals) using CrystalExplorer or similar tools.

- SHELXPRO : Generates interaction diagrams for publication-ready figures .

(Advanced) How to address discrepancies between spectroscopic data and computational predictions?

Answer:

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify outliers.

- Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility, which static models may miss.

- Batch analysis : For synthetic impurities (e.g., minor isomers in crystallography ), use high-performance liquid chromatography (HPLC) with UV/vis or MS detection .

(Basic) What are common impurities or byproducts in the synthesis of this compound?

Answer:

- Aldehyde intermediates : Unoxidized aldehyde residues (e.g., from incomplete AgNO₃ reactions) can persist, detectable via TLC or IR (C=O stretch at ~1700 cm⁻¹) .

- Isomeric byproducts : Thiophene ring rotation during synthesis may yield isomers, resolved via SCXRD or preparative HPLC .

- Chlorinated impurities : Use halogen-specific detectors (e.g., ECD in GC) if starting materials contain halogens .

(Advanced) How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace thiophene with benzothiophene () or vary substituents (e.g., 4-chlorophenyl in ).

- Bioisosteres : Substitute carboxylic acid with sulfonamide (e.g., 1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid ).

- Computational screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding affinity to target proteins.

(Advanced) How to analyze electronic effects of substituents on the pyrrole-thiophene scaffold?

Answer:

- DFT calculations : Calculate HOMO/LUMO energies (Gaussian 09) to assess electron-withdrawing/donating effects of substituents (e.g., –CF₃ in ).

- UV-vis spectroscopy : Monitor λₘₐₓ shifts in DMSO to correlate conjugation extent with substituent electronic profiles.

- Cyclic voltammetry : Measure oxidation potentials to quantify substituent effects on redox behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.